5-(Trifluoromethyl)thiazole-2-carboxylic acid

説明

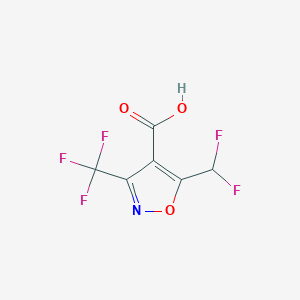

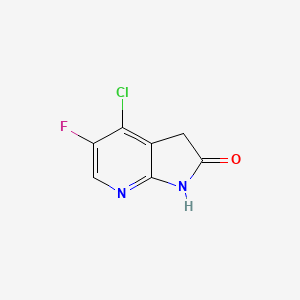

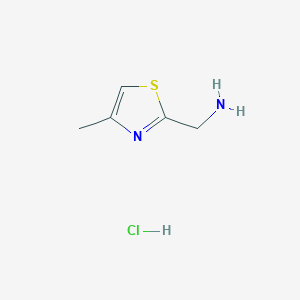

5-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical compound with the linear formula C5H2F3NO2S . It belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant in the field of pharmaceuticals and agrochemicals due to their diverse range of biological effects .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis process involves various reactions, including condensation reactions between formic acid and ethyl ester to form anhydrides, which then undergo condensation with amines to yield the target product .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)thiazole-2-carboxylic acid is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been found to exhibit a wide range of chemical reactions. For instance, 2-sulfur substituted thiazole carboxanilides have been synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)thiazole-2-carboxylic acid has a molecular weight of 197.14 . It has a boiling point of 224.6°C at 760 mmHg . The compound is solid in physical form .科学的研究の応用

Anticancer Activity

- Scientific Field: Medical Chemistry

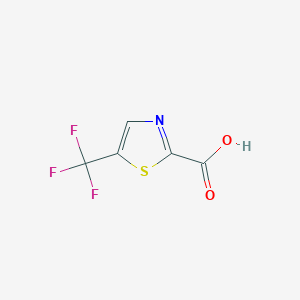

- Application Summary: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .

- Methods of Application: The key intermediates have been fully characterized . The 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (6b) was synthesized .

- Results: Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR .

- Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . The compound 2b showed highest binding affinity (−7.6 kcal/mol) .

Antimicrobial Evaluation Against Multidrug Resistant Strains

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .

- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results: Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .

Fungicidal Mixture

- Scientific Field: Agricultural Chemistry

- Application Summary: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid can be used to prepare a fungicidal mixture .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Xanthine Oxidase Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized . All the compounds were tested against xanthine oxidase enzyme by spectrophotometric assay .

- Methods of Application: The compounds were characterized using 1H and 13C NMR .

- Results: Majority of the compounds were found active against the enzyme . Among them, GK-20 with an IC50 value of 0.45 µM was found to be the most potent .

Antitumor Activity

- Scientific Field: Medical Chemistry

- Application Summary: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .

- Methods of Application: The key intermediates have been fully characterized .

- Results: Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

Safety And Hazards

将来の方向性

Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been the focus of numerous studies due to their diverse biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthesis methods and investigating their mechanisms of action.

特性

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIWYCUGQVJEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)thiazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)